
2-chloro-N-(2-methoxyethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(2-methoxyethyl)aniline is an organic compound with the molecular formula C9H12ClNO It is a derivative of aniline, where the amino group is substituted with a 2-methoxyethyl group and a chlorine atom is attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methoxyethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloroaniline with 2-methoxyethanol in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Another method involves the use of palladium-catalyzed amination reactions. For example, the reaction of 2-chloroaniline with 2-methoxyethylamine in the presence of a palladium catalyst and a suitable ligand can yield the desired product. This method is advantageous due to its high selectivity and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2-chloro-N-(2-methoxyethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives, depending on the nucleophile used.
科学研究应用
2-chloro-N-(2-methoxyethyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, polymers, and other materials.
作用机制
The mechanism of action of 2-chloro-N-(2-methoxyethyl)aniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methoxyethyl groups can influence the compound’s binding affinity and selectivity for its molecular targets.
相似化合物的比较
Similar Compounds
2-chloroaniline: Lacks the methoxyethyl group, making it less versatile in certain applications.
N-(2-methoxyethyl)aniline: Lacks the chlorine atom, which can affect its reactivity and binding properties.
2-bromo-N-(2-methoxyethyl)aniline: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical behavior.
Uniqueness
2-chloro-N-(2-methoxyethyl)aniline is unique due to the presence of both the chlorine and methoxyethyl groups, which confer specific chemical and biological properties
属性
分子式 |
C9H12ClNO |
|---|---|
分子量 |
185.65 g/mol |
IUPAC 名称 |
2-chloro-N-(2-methoxyethyl)aniline |
InChI |
InChI=1S/C9H12ClNO/c1-12-7-6-11-9-5-3-2-4-8(9)10/h2-5,11H,6-7H2,1H3 |
InChI 键 |
QFMVLHSQBZVZOA-UHFFFAOYSA-N |
规范 SMILES |
COCCNC1=CC=CC=C1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


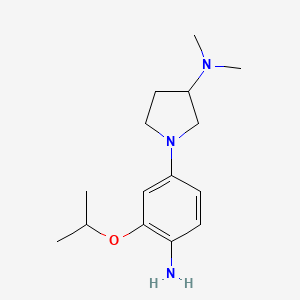

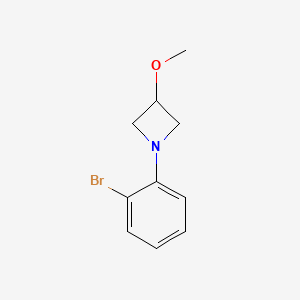


![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)
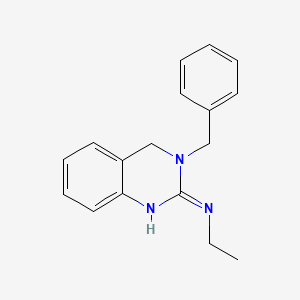

![4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine](/img/structure/B13877837.png)
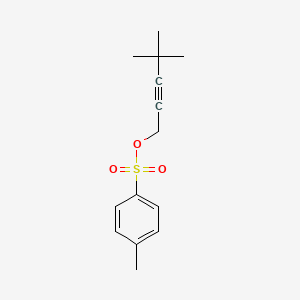
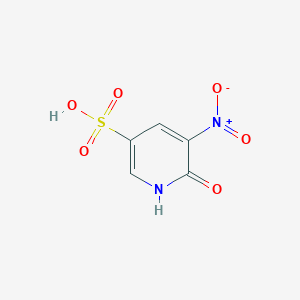

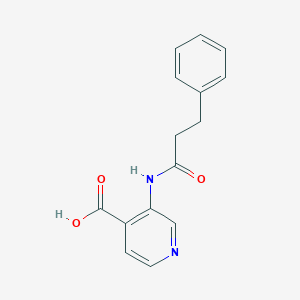
![3,4,5-Trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B13877852.png)
